3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001030
InChI: InChI=1S/C21H21NO3/c1-13-4-6-16(7-5-13)10-22-11-18-19(24-12-22)9-8-17-14(2)15(3)21(23)25-20(17)18/h4-9H,10-12H2,1-3H3
SMILES:
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol

3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC15001030

Molecular Formula: C21H21NO3

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
IUPAC Name 3,4-dimethyl-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H21NO3/c1-13-4-6-16(7-5-13)10-22-11-18-19(24-12-22)9-8-17-14(2)15(3)21(23)25-20(17)18/h4-9H,10-12H2,1-3H3
Standard InChI Key SANFEODTKSGYGW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C(=C4C)C)OC2

Introduction

3,4-Dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one is a complex organic compound characterized by its unique structural framework, which includes a chromene ring fused with an oxazine ring and a substituted benzyl group. This compound belongs to the class of heterocyclic compounds, specifically those containing oxazinone and chromeno structures. The presence of methyl and benzyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one can be achieved through several organic synthesis methods. These typically involve condensation reactions, where specific precursors react under controlled conditions to form the desired compound. Optimization of these synthetic routes is crucial for enhancing yield and purity, particularly for industrial applications.

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures to 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one exhibit various biological activities, including antimicrobial and potential anti-inflammatory effects. The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. A comparison highlights its uniqueness:

Compound NameStructural CharacteristicsNotable Activities
3,4-Dihydro-2H-benzo[e]oxazineBenzo fused oxazineSimpler structure; less sterically hindered
4-Methyl-3,4-dihydro-2H-benzo[b]oxazineMethyl substitution on the benzene ringPotentially different biological activity due to ring substitution
9-(2,3-dimethylphenyl)-4-phenyl-9,10-dihydrochromeno[8,7-e]oxazin-2(8H)-oneSimilar chromene and oxazine frameworkPotential anti-inflammatory
9-(4-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-oneMethoxy group on the benzyl substituentPotential biological activities including antioxidant effects

Future Research Directions

Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 3,4-dimethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one. Interaction studies involving this compound are crucial for understanding its mechanism of action and potential therapeutic effects. Additionally, optimizing synthetic routes to improve yield and purity will be essential for advancing its applications in various fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator